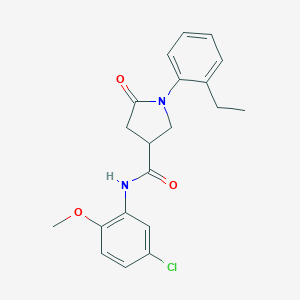![molecular formula C20H19ClN2O4 B271247 2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known by the name 'CMOPC' and belongs to the class of organic compounds called pyrrolidine carboxylic acids.
Mechanism of Action
The exact mechanism of action of CMOPC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
CMOPC has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMOPC in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using CMOPC is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CMOPC. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another possible direction is to investigate its potential applications in the treatment of cancer. Additionally, further studies on the mechanism of action of CMOPC may help to identify new targets for drug development.
Synthesis Methods
The synthesis of CMOPC involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate, followed by the addition of phenylhydrazine and sodium acetate. The resulting product is then treated with acetic anhydride and pyridine to obtain CMOPC in high yield and purity.
Scientific Research Applications
CMOPC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
Product Name |
2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Molecular Formula |
C20H19ClN2O4 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-13-7-8-15(10-17(13)21)22-18(24)12-27-20(26)14-9-19(25)23(11-14)16-5-3-2-4-6-16/h2-8,10,14H,9,11-12H2,1H3,(H,22,24) |
InChI Key |
QBSBLLVNFUVFST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)









![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)


